methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate
Description
Methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group (at position 3), a piperidino moiety (position 4), and an oxo group (position 6). The pyridazinyl ring is further linked via a methylene bridge to a para-substituted benzoate ester (Figure 1). Pyridazine derivatives are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
methyl 4-[(6-oxo-3-phenyl-4-piperidin-1-ylpyridazin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-30-24(29)20-12-10-18(11-13-20)17-27-22(28)16-21(26-14-6-3-7-15-26)23(25-27)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKYNIOWZJCDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis often begins with readily available compounds such as piperidine and phenyl-substituted precursors.
Synthetic Steps:
Step 1: Condensation reactions to form the pyridazine core.
Step 2: Introduction of the piperidino group via nucleophilic substitution.
Step 3: Final steps involve esterification to incorporate the benzenecarboxylate group.
Reaction Conditions: Commonly carried out under reflux conditions with solvents like ethanol or dichloromethane, using catalysts like acid chlorides for esterification.
Industrial Production Methods:
Large-Scale Synthesis: Optimized for yield and purity.
Automation: Automated processes enhance reproducibility.
Quality Control: Rigorous quality control protocols ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Conversion to oxo derivatives.
Reduction: Forming reduced analogs.
Substitution: Nucleophilic substitutions to modify functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation.
Major Products:
Oxidized Derivatives: Resulting in ketones or aldehydes.
Reduced Analogs: Resulting in alcohols or amines.
Substituted Products: Various substituted analogs with altered pharmacological properties.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing complex organic molecules. Biology: Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
Molecular Targets: Likely interacts with enzymes or receptors in biological systems. Pathways Involved: Could influence signal transduction pathways or metabolic processes. Detailed Mechanism: In-depth studies are needed to elucidate the exact mechanisms, often involving binding to active sites of proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the pyridazinyl ring, ester groups, and auxiliary functional groups. These differences significantly impact physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Substituent Variations on the Pyridazinyl Ring
a) Halogenated Derivatives
- [4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate Substituents: 4,5-Dichloro and 4-fluorobenzoate. Impact: Chlorine atoms are electron-withdrawing, reducing electron density on the pyridazinyl ring, which may alter reactivity in nucleophilic substitutions. The 4-fluoro group on the benzoate could enhance metabolic stability compared to non-halogenated analogs.
b) Heterocyclic Amine Substituents
- [5-Bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate Substituents: 5-Bromo, 4-morpholino, and acetyl ester. The bromo substituent may facilitate cross-coupling reactions for further derivatization.
c) Ester Group Modifications
- Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate
- Substituents : Ethyl ester, 5-chloro, and 3-methyl groups.
- Impact : The ethyl ester may slightly increase lipophilicity compared to the methyl ester, affecting membrane permeability. The 3-methyl group could sterically hinder interactions with flat binding pockets.
Core Heterocycle Modifications
- Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate Core Structure: Dihydropyridone (a partially saturated pyridine ring) with a vinylpyridine substituent. The pyridinyl substituent may engage in π-π stacking.
Data Table: Structural and Functional Comparison
| Compound Name (Simplified) | Pyridazinyl Substituents | Benzoate/Ester Group | Key Functional Differences | Potential Biological Implications |
|---|---|---|---|---|
| Target Compound | 3-Ph, 4-piperidino, 6-oxo | Methyl | High basicity (piperidino) | Enhanced receptor binding |
| [4,5-Dichloro-6-oxo...]methyl 4-fluoro- | 4,5-Cl, 6-oxo | 4-F-methyl | Electron-deficient core | Improved metabolic stability |
| [5-Bromo-4-morpholino...]methyl acetate | 5-Br, 4-morpholino, 6-oxo | Acetyl | Polar morpholino group | Increased solubility |
| Ethyl 4-(5-Cl-3-Me-6-oxo...)benzoate | 5-Cl, 3-Me, 6-oxo | Ethyl | Steric bulk (3-Me) | Reduced off-target interactions |
| Methyl 6-oxo-4-Ph-tetrahydropyridine... | Dihydropyridone core | Methyl | Conjugated vinylpyridine | π-π stacking in enzymatic pockets |
Research Findings and Implications
- Synthetic Accessibility: Piperidino-substituted pyridazines are typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. The methyl ester is often introduced via esterification of carboxylic acid intermediates .
- Biological Relevance: Piperidino and morpholino groups are common in kinase inhibitors (e.g., PI3K inhibitors), suggesting the target compound could serve as a lead for anticancer agents .
- Metabolic Stability : Methyl esters are generally more susceptible to esterase hydrolysis than ethyl esters, but fluorination or halogenation (as in ) may mitigate this.
Biological Activity
Methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be broken down as follows:
- Molecular Formula : C₁₉H₂₃N₅O₂
- Molecular Weight : 341.42 g/mol
- CAS Number : 861208-95-9
The structural features of the compound suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathophysiology of Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially improving cognitive function in neurodegenerative conditions .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress associated with various diseases .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, contributing to its therapeutic potential in conditions characterized by chronic inflammation .
Study 1: Enzyme Inhibition Profile
In a study assessing the inhibitory effects on AChE and BChE, this compound demonstrated significant inhibitory activity with IC₅₀ values of 10.4 μM for AChE and 7.7 μM for BChE. These results indicate a promising profile for cognitive enhancement in Alzheimer's disease models .
Study 2: Antioxidant Activity Assessment
Another investigation evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that this compound exhibited a notable free radical scavenging ability, comparable to established antioxidants like ascorbic acid .
Study 3: Anti-inflammatory Potential
A separate study focused on the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The findings revealed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its therapeutic potential in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the multi-step preparation of methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves sequential reactions:
Pyridazine Core Formation : Condensation of hydrazine derivatives with diketones or ketoesters under reflux (e.g., ethanol, 80°C) to form the pyridazinone ring .
Substitution at C4 : Introduction of the piperidino group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to enhance reactivity .
Esterification : Coupling of the benzoate moiety using DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .
- Optimization : Control reaction temperature (±2°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for nucleophilic substitutions). Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Spectroscopy :
- NMR : - and -NMR to confirm substituent positions (e.g., δ 3.5–4.0 ppm for piperidino protons) .
- IR : Stretching frequencies for ester carbonyl (~1720 cm) and pyridazinone C=O (~1670 cm) .
- Crystallography :
- Use SHELXL for small-molecule refinement and SHELXS for structure solution. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- WinGX suite for data integration and space group determination .
Q. What purification techniques are recommended to achieve high purity (>95%) for this compound in laboratory-scale synthesis?
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 60°C to isolate crystalline product .
- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane/ethyl acetate 4:1 to 1:1) .
- HPLC : Reverse-phase C18 column (acetonitrile/water 60:40) for final purity assessment .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of analogs of this compound for enhanced bioactivity?
- Methodology :
- Analog Synthesis : Replace substituents systematically (e.g., phenyl → 4-fluorophenyl, piperidino → morpholino) .
- Bioassays :
- Kinase Inhibition : Measure IC values against target kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Data Analysis :
- Correlate substituent electronic properties (Hammett σ constants) with activity trends .
- Example SAR Table:
| Substituent (R) | Bioactivity (IC, nM) |
|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 |
| 4-Methoxyphenyl | 45.7 ± 3.8 |
| Piperidino | 8.9 ± 0.9 |
| Data adapted from pyridazine analogs . |
Q. What computational approaches are suitable for predicting the binding affinity and mechanism of action of this compound against target enzymes or receptors?
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., COX-2, PDE5). Optimize ligand conformers with OPLS-AA force field .
- MD Simulations :
- Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .
- QSAR Modeling :
- Build 2D/3D-QSAR models using VolSurf+ or MOE descriptors. Validate with leave-one-out cross-validation (R > 0.8) .
Q. What methodologies should be employed to assess the environmental stability and degradation pathways of this compound under varying ecological conditions?
- Experimental Design :
- Hydrolysis Studies : Incubate at pH 4, 7, and 9 (25–50°C) for 30 days. Monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; quantify byproducts using HRMS .
- Ecotoxicology :
- Microcosm Tests : Evaluate toxicity on Daphnia magna (LC) and soil microbiota (respiration rates) .
- Data Interpretation :
- Use kinetic models (e.g., first-order decay) to predict half-lives. Identify major metabolites (e.g., demethylated or hydroxylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
